5-Chloro-8-(2-nitrophenoxy)quinoline
Description
Significance of the Quinoline (B57606) Core in Contemporary Medicinal Chemistry Research
The quinoline ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in drug discovery. nih.goveurekaselect.comnih.govresearchgate.net This designation stems from its recurring presence in a vast array of pharmacologically active compounds, including natural alkaloids and synthetic drugs. eurekaselect.comrsc.org The synthetic versatility of the quinoline nucleus allows for the generation of a large number of structurally diverse derivatives, enabling chemists to fine-tune its biological and physicochemical properties. nih.govfrontiersin.org
The significance of the quinoline core is underscored by its presence in numerous approved drugs with a wide range of therapeutic applications. rsc.org Research has demonstrated that quinoline derivatives possess a broad spectrum of biological activities. nih.gov This diverse activity profile has made the quinoline scaffold a focal point for the development of new therapeutic agents, particularly in the search for novel anticancer, antimicrobial, and anti-inflammatory drugs. nih.govresearchgate.net
Table 1: Documented Biological Activities of Quinoline-Based Compounds
| Biological Activity | Examples of Quinoline-Based Drugs/Compounds |
|---|---|
| Anticancer | Camptothecin, Topotecan, Lenvatinib rsc.org, Cabozantinib researchgate.net |
| Antimalarial | Quinine, Chloroquine (B1663885), Mefloquine rsc.org, Amodiaquine eurekaselect.com |
| Antibacterial | Ciprofloxacin, Levofloxacin (Fluoroquinolones) rsc.org |
| Antifungal | Clioquinol (B1669181) (5-Chloro-7-iodo-8-hydroxyquinoline) mdpi.com |
| Anti-inflammatory | Pharmacological targets include PDE4, TRPV1, and COX researchgate.net |
| Antitubercular | Bedaquiline rsc.org, 5-Chloro-8-hydroxyquinoline (B194070) innospk.comnih.gov |
| Antiviral | Derivatives have been studied against various viruses mdpi.com |
| Neuroprotective | 8-Hydroxyquinoline (B1678124) derivatives show potential mdpi.com |
The ability of the quinoline ring to be functionalized at multiple positions allows for the strategic design of molecules that can interact with specific biological targets, such as enzymes and receptors, with high affinity. nih.govfrontiersin.org This adaptability ensures that the quinoline scaffold will remain a cornerstone of medicinal chemistry research for the foreseeable future. nih.gov
Chemical Structural Features and the Rationale for Investigation of 5-Chloro-8-(2-nitrophenoxy)quinoline
This compound is a synthetic organic compound whose structure is defined by three key components: the quinoline core, a chlorine atom at the 5-position, and a 2-nitrophenoxy group at the 8-position. ontosight.ai The rationale for investigating this specific arrangement stems from established structure-activity relationships (SAR) within the broader class of quinoline derivatives.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₉ClN₂O₃ |
| Molecular Weight | 300.7 g/mol chemicalbook.com |
| CAS Number | 400076-99-5 chemicalbook.com |
The Quinoline Core: As established, this bicyclic system is a proven pharmacophore, providing a rigid and versatile foundation for ligand-receptor interactions.
The 5-Chloro Substituent: Halogenation is a common and effective strategy in drug design. The introduction of a chlorine atom can significantly modulate a molecule's properties. Specifically, a chloro group can enhance lipophilicity, which may improve membrane permeability. In some quinoline series, halogen substituents have been shown to increase biological activity. mdpi.comacs.org For example, the anticancer activity of certain quinazoline (B50416) derivatives, which are bioisosteres of quinolines, is enhanced by chlorine atoms that increase affinity through hydrophobic interactions in the target's binding pocket. mdpi.com
The 8-(2-nitrophenoxy) Group: The substituent at the 8-position is crucial, as this is often a site for significant biological interaction, particularly metal chelation in 8-hydroxyquinolines. nih.gov The ether linkage to a 2-nitrophenyl group in this compound introduces distinct electronic and steric features. The nitro group (–NO₂) is a strong electron-withdrawing group, a feature known to be important in many bioactive molecules. nih.govresearchgate.netsvedbergopen.com Its presence can influence the electronic distribution across the entire molecule, potentially enhancing interactions with biological targets. researchgate.netsvedbergopen.com Studies on other quinoline analogues have shown that nitro-substituted derivatives can exhibit potent biological effects; for instance, 8-hydroxy-5-nitroquinoline was found to be a more potent anticancer agent than its halogenated analogue, clioquinol. nih.govresearchgate.netsigmaaldrich.com The combination of these features—a proven heterocyclic core, a lipophilicity-enhancing halogen, and an electron-withdrawing nitro group—provides a strong rationale for the scientific investigation of this compound as a potential bioactive agent.
Overview of Emerging Research Avenues for this compound and its Analogues
While dedicated research on this compound is still emerging, its structural design points toward several promising avenues of investigation, primarily guided by the extensive research on its analogues. The exploration of quinoline derivatives often involves systematic structural modifications to optimize activity against specific biological targets.
A primary research avenue involves screening for anticancer activity . The quinoline scaffold is central to numerous kinase and topoisomerase inhibitors, and substitutions are key to their specificity and potency. nih.govresearchgate.net Research on analogues such as 5-chloro-8-hydroxyquinoline has demonstrated cytotoxicity against various human cancer cell lines, including lung and cervical carcinoma. Furthermore, studies have shown that 5-nitro-8-hydroxyquinoline is significantly more cytotoxic to cancer cells than other halogenated derivatives. nih.gov This suggests that the combination of 5-chloro and a nitro-containing moiety, as seen in the title compound, warrants investigation for its antiproliferative effects. The mechanism could involve the induction of apoptosis or the inhibition of specific cell signaling pathways.
Another significant area of research is in antimicrobial drug discovery . Halogenated 8-hydroxyquinolines, such as 5-chloro-8-hydroxyquinoline (cloxyquin) and 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), are known for their broad-spectrum activity against bacteria and fungi. mdpi.cominnospk.comnih.gov The chloro group at the 5-position is known to enhance the antimicrobial efficacy of the 8-hydroxyquinoline core. Given that the 8-position substituent is critical for this activity, replacing the hydroxyl group with a 2-nitrophenoxy moiety represents a novel modification. Investigating this compound and its close analogues could lead to the discovery of new antimicrobial agents with unique mechanisms of action or improved activity against drug-resistant strains.
Finally, the development of hybrid molecules is a burgeoning field in medicinal chemistry. This strategy involves covalently linking two or more pharmacophores to create a single molecule with a potentially synergistic or multi-target mode of action. Analogues like 5-chloro-8-hydroxyquinoline have been used as a scaffold in the design of such hybrids. Future research could explore the synthesis of analogues where the 2-nitrophenoxy group of this compound is replaced by other bioactive moieties to create novel compounds for evaluation against a range of therapeutic targets.
Properties
IUPAC Name |
5-chloro-8-(2-nitrophenoxy)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-11-7-8-14(15-10(11)4-3-9-17-15)21-13-6-2-1-5-12(13)18(19)20/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBODPGTENPZQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Chloro 8 2 Nitrophenoxy Quinoline
Strategic Approaches to Quinoline (B57606) Core Synthesis and Functionalization
The synthesis of the 5-chloro-8-hydroxyquinoline (B194070) scaffold is the foundational stage for obtaining the target compound. This process involves established cyclization reactions and regioselective functionalization.
Classical and Modern Synthetic Routes to Substituted Quinolines
The construction of the quinoline ring system is a well-established field in heterocyclic chemistry. Classical methods, developed in the late 19th century, remain highly relevant in both laboratory and industrial settings for their robustness and utility in creating substituted quinolines.
Two of the most prominent methods are the Skraup synthesis and the Doebner-von Miller reaction. wikipedia.orgiipseries.orgnih.gov The Skraup synthesis involves the reaction of an aromatic amine, such as 4-chloro-2-aminophenol, with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene (B124822) or 4-chloro-2-nitrophenol). iipseries.orgnih.govgoogle.comgoogle.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline (B41778) derivative. Subsequent cyclization and oxidation yield the quinoline ring. nih.gov
The Doebner-von Miller reaction is a variation of the Skraup synthesis that offers greater flexibility in introducing substituents. wikipedia.orgnih.gov It utilizes α,β-unsaturated aldehydes or ketones instead of glycerol, leading to a wide array of substituted quinolines. iipseries.orgnih.gov For instance, reacting 4-chloro-2-aminophenol with acrolein or its precursors under acidic conditions is a common route to the 5-chloro-8-hydroxyquinoline intermediate. chemicalbook.com These acid-catalyzed reactions, while effective, can be aggressive and sometimes lead to polymerization of the unsaturated carbonyl compound, which can lower yields. nih.gov
Modern modifications to these classical routes often focus on improving reaction conditions, increasing yields, and enhancing safety. This includes the use of alternative catalysts, microwave irradiation, or biphasic reaction media to mitigate issues like tar formation. nih.gov
Table 1: Comparison of Classical Quinoline Syntheses
| Reaction Name | Key Reactants | Typical Conditions | Primary Product Type |
|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, Heat | Unsubstituted or simply substituted quinolines |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Lewis or Brønsted Acids, Heat | Substituted quinolines (e.g., 2- and/or 4-alkyl) |
Regioselective Introduction of Halogen and Nitro Moieties onto the Quinoline Scaffold
The specific placement of the chloro group at the C-5 position of the quinoline ring is critical. While direct electrophilic halogenation of 8-hydroxyquinoline (B1678124) is possible, it can suffer from a lack of regioselectivity, often yielding a mixture of 5-chloro and 7-chloro isomers, as well as the 5,7-dichloro derivative. google.com
A more controlled and industrially favored approach involves starting with a pre-functionalized benzene (B151609) derivative. The synthesis of 5-chloro-8-hydroxyquinoline typically employs 4-chloro-2-aminophenol as the starting aniline. google.comgoogle.compatsnap.com In this strategy, the position of the chlorine atom is already fixed on the starting material. When this aniline undergoes a Skraup or Doebner-von Miller cyclization, the ring closure occurs in a predictable manner, leading specifically to the desired 5-chloro-substituted quinoline product. This method circumvents the selectivity issues of post-synthesis halogenation.
Recent advancements have also provided metal-free methods for the highly regioselective C-5 halogenation of 8-substituted quinolines using reagents like trihaloisocyanuric acids, offering an alternative route with high atom economy. nih.govrsc.orgresearchgate.net It is important to note that for the target compound, 5-Chloro-8-(2-nitrophenoxy)quinoline, the nitro group is not on the quinoline scaffold itself but rather on the phenoxy moiety that is added in a subsequent step.
Formation of the Phenoxy Ether Linkage at the C-8 Position
With the 5-chloro-8-hydroxyquinoline core in hand, the next crucial step is the formation of the ether bond at the C-8 position. This is typically achieved through nucleophilic substitution or modern cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions for Aryloxy Group Incorporation
The classical method for forming the C-8 aryloxy bond is the Ullmann condensation. wikipedia.org This reaction involves the copper-catalyzed coupling of a phenol (B47542) (in this case, the deprotonated 5-chloro-8-hydroxyquinoline, or its phenoxide) with an activated aryl halide, such as 1-halo-2-nitrobenzene. nih.govescholarship.org
The reaction is typically performed at high temperatures in a polar aprotic solvent. A base, such as potassium carbonate or sodium hydride, is used to deprotonate the hydroxyl group of the quinoline, generating the nucleophilic quinolinoxide. A copper(I) salt or copper metal acts as the catalyst to facilitate the substitution. wikipedia.orgorganic-chemistry.org The electron-withdrawing nitro group on the aryl halide activates the substrate towards nucleophilic attack, making the reaction feasible.
Reaction Scheme for Ullmann Condensation:
Step 1 (Deprotonation): 5-chloro-8-hydroxyquinoline + Base → 5-chloro-8-quinolinoxide anion
Step 2 (Coupling): 5-chloro-8-quinolinoxide + 1-halo-2-nitrobenzene --(Cu catalyst)--> this compound
While historically significant, traditional Ullmann conditions can be harsh, requiring high temperatures and stoichiometric amounts of copper. wikipedia.org
Alternative Coupling Strategies for Related Nitrophenoxy-Quinoline Systems
Modern organic synthesis offers milder and more efficient alternatives to the classical Ullmann reaction. The most prominent among these is the Buchwald-Hartwig cross-coupling reaction. wikipedia.org Although widely known for C-N bond formation (amination), this palladium-catalyzed methodology is also highly effective for C-O bond formation (etherification). organic-chemistry.org
This reaction would involve coupling 5-chloro-8-hydroxyquinoline with a 2-nitrophenyl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. researchgate.net The choice of ligand is crucial and often involves bulky, electron-rich phosphines that facilitate the catalytic cycle. ias.ac.in Compared to the Ullmann condensation, Buchwald-Hartwig etherification reactions generally proceed under much milder conditions, exhibit broader substrate scope, and require only catalytic amounts of the metal promoter. wikipedia.org
Table 2: Comparison of Ether Formation Strategies
| Method | Metal Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Ullmann Condensation | Copper (Cu) | High temperature (>160°C), Polar aprotic solvent | Well-established, effective for activated substrates | Harsh conditions, high catalyst loading, limited scope |
| Buchwald-Hartwig Etherification | Palladium (Pd) | Mild temperature (rt - 120°C), requires specific ligands | Mild conditions, low catalyst loading, broad scope | Cost of catalyst/ligands, sensitivity to air/moisture |
Advanced Spectroscopic and Crystallographic Characterization in Compound Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific experimental data for this exact compound is not widely published, its expected spectral characteristics can be inferred from its constituent parts: the 5-chloro-8-hydroxyquinoline precursor and the 2-nitrophenoxy moiety.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a complex set of signals in the aromatic region (typically 7.0-9.0 ppm). The signals corresponding to the quinoline ring protons would be present, with their chemical shifts influenced by the chloro and ether substituents. Additionally, a distinct set of four protons corresponding to the 1,2-disubstituted nitrophenyl ring would appear, likely as multiplets.
¹³C NMR Spectroscopy: The carbon spectrum would display 15 distinct signals, corresponding to the 15 carbon atoms in the molecule (unless there is accidental signal overlap). The carbons attached to the electronegative chlorine, oxygen, and nitrogen atoms would show characteristic chemical shifts.
Infrared (IR) Spectroscopy: Key diagnostic peaks in the IR spectrum would include strong absorption bands characteristic of the nitro group (NO₂), typically found around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C stretching vibrations would also be prominent. The C-O-C ether linkage would show stretching vibrations in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₅H₉ClN₂O₃) by providing a highly accurate mass measurement of the molecular ion. chemicalbook.com The fragmentation pattern could provide further structural information.
Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of structure, detailing bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. This technique would definitively confirm the connectivity and stereochemistry of the compound.
Spectroscopic studies on the precursor, 5-chloro-8-hydroxyquinoline, provide a baseline for interpreting the spectra of the final product. researchgate.net The addition of the 2-nitrophenoxy group would introduce the characteristic signals described above, allowing for a comprehensive structural elucidation.
Application of Advanced Spectroscopic Techniques for Structural Assignment
Detailed spectroscopic data specifically for this compound is not extensively published. However, the structural assignment of this molecule would rely on a combination of advanced spectroscopic techniques, drawing on the well-established spectral characteristics of its constituent parts: the 5-chloro-8-hydroxyquinoline precursor and the 2-nitrophenoxy moiety.
Upon the formation of the ether linkage to create this compound, several key changes would be expected in its spectroscopic data compared to the 5-chloro-8-hydroxyquinoline starting material.
¹H NMR Spectroscopy: The proton of the hydroxyl group on 5-chloro-8-hydroxyquinoline would disappear, and new signals corresponding to the protons of the 2-nitrophenoxy group would appear in the aromatic region of the spectrum.
¹³C NMR Spectroscopy: The carbon atom at the 8-position of the quinoline ring would experience a shift in its chemical environment due to the formation of the ether bond, leading to a change in its resonance. New signals for the carbons of the 2-nitrophenoxy group would also be observed.
Infrared (IR) Spectroscopy: A key indicator of the reaction's success would be the disappearance of the broad O-H stretching band of the hydroxyl group in 5-chloro-8-hydroxyquinoline. Concurrently, the appearance of characteristic C-O-C stretching vibrations for the ether linkage and the asymmetric and symmetric stretching bands of the nitro group (NO₂) would be expected.
Mass Spectrometry (MS): High-resolution mass spectrometry would be crucial for confirming the molecular formula (C₁₅H₉ClN₂O₃) by providing a highly accurate mass measurement of the molecular ion. chemicalbook.com
The table below summarizes the expected spectroscopic data for the precursor, 5-chloro-8-hydroxyquinoline, which serves as a benchmark for the characterization of its derivatives.
| Spectroscopic Technique | Key Features for 5-chloro-8-hydroxyquinoline |
| ¹H NMR | Signals corresponding to the aromatic protons of the quinoline ring and a characteristic signal for the hydroxyl proton. |
| ¹³C NMR | Resonances for the nine carbon atoms of the quinoline core, including the carbon bearing the hydroxyl group. |
| IR Spectroscopy | A broad absorption band characteristic of the O-H stretch of the hydroxyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (179.60 g/mol ). nih.gov |
X-ray Crystallographic Analysis for Molecular Conformation and Supramolecular Interactions
As of the current literature, a specific X-ray crystal structure for this compound has not been reported. X-ray crystallography is an indispensable tool for the unambiguous determination of a molecule's three-dimensional structure in the solid state.
Should a single crystal of this compound be obtained, X-ray diffraction analysis would provide precise information on:
Molecular Conformation: The dihedral angle between the quinoline and the 2-nitrophenyl rings, as well as the geometry of the ether linkage.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Supramolecular Interactions: How the molecules pack in the crystal lattice, revealing any intermolecular interactions such as π-π stacking between the aromatic rings or other non-covalent interactions that influence the solid-state structure.
For context, the crystal structure of the related precursor, 5-chloro-8-hydroxyquinoline, has been studied, revealing insights into its solid-state arrangement and hydrogen bonding networks involving the hydroxyl group. nih.gov This information is foundational for understanding how derivatization at the hydroxyl position might influence the supramolecular chemistry of the resulting compounds.
Sustainable Synthesis and Green Chemistry Principles in this compound Production
While no studies are specifically dedicated to the green synthesis of this compound, the principles of sustainable chemistry can be applied to its hypothetical production. The synthesis would likely involve two main stages: the formation of the 5-chloro-8-hydroxyquinoline core and the subsequent etherification.
Synthesis of the Quinoline Core: Traditional methods for synthesizing the quinoline core, such as the Skraup or Doebner-von Miller reactions, often involve harsh conditions, strong acids, and the generation of significant waste. nih.gov Green chemistry approaches to quinoline synthesis focus on:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. researchgate.net
Alternative Energy Sources: Employing microwave irradiation or ultrasound to reduce reaction times and energy consumption. ijpsjournal.com
Benign Catalysts: Utilizing solid acid catalysts or other recyclable catalysts to minimize waste and improve reaction efficiency. researchgate.net
Williamson Ether Synthesis: The subsequent conversion of 5-chloro-8-hydroxyquinoline to this compound would likely proceed via a Williamson ether synthesis. Green improvements to this classic reaction include:
Phase-Transfer Catalysis: Using phase-transfer catalysts can enhance reaction rates and allow for the use of more environmentally friendly solvent systems.
Microwave-Assisted Synthesis: This can significantly shorten reaction times and improve yields.
Alternative Bases and Solvents: Exploring the use of milder bases and recyclable or biodegradable solvents to reduce the environmental impact. numberanalytics.com
Elucidation of Molecular Mechanisms of Biological Activity for 5 Chloro 8 2 Nitrophenoxy Quinoline
Mechanistic Investigations of Anticancer Activity
There is no available scientific literature detailing the mechanistic investigations of the anticancer activity specifically for 5-Chloro-8-(2-nitrophenoxy)quinoline. Research has focused on other quinoline (B57606) derivatives, which exhibit a variety of anticancer mechanisms. For instance, compounds like clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) have been shown to have anticancer properties. nih.gov However, these findings cannot be directly extrapolated to this compound.
No studies were identified that investigate the ability of this compound to induce programmed cell death, such as apoptosis or autophagy. The capacity of other quinoline derivatives to trigger apoptosis is a known mechanism of their anticancer effects, often resulting from the accumulation of DNA damage. researchgate.net For example, a different compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to induce apoptosis in colorectal cancer cells. nih.gov
There is no published data on the enzyme inhibition profile of this compound. The quinoline scaffold is present in numerous enzyme inhibitors, and various derivatives have been developed to target enzymes crucial for cancer progression. These include inhibitors of DNA topoisomerase, tyrosine kinases like c-Src and Abl, and the Epidermal Growth Factor Receptor (EGFR). researchgate.netauctoresonline.org However, the specific activity of this compound against these or other enzymes has not been reported.
The interaction of this compound with cellular macromolecules such as DNA has not been documented. The planar structure of the quinoline ring system in related compounds allows them to function as DNA intercalating agents, which can lead to DNA strand breaks and interfere with replication and transcription, ultimately triggering cell death. researchgate.net Studies on clioquinol have shown it inhibits DNA, RNA, and protein synthesis. nih.gov Whether this compound can bind to DNA or other macromolecules remains uninvestigated.
No research findings are available concerning the effect of this compound on cellular proliferation or metastasis. Studies on other quinoline derivatives have demonstrated inhibition of cancer cell migration and colony formation, key processes in metastasis. nih.gov
Mechanisms Underlying Antimicrobial Properties
Specific studies detailing the mechanisms of antimicrobial action for this compound are absent from the scientific literature.
There is no available data or published research on the antibacterial activity of this compound against any microbial strains. Consequently, no data tables of minimum inhibitory concentrations (MICs) can be generated.
In contrast, extensive research exists for structurally different 8-hydroxyquinoline (B1678124) derivatives. For example, Cloxyquin (5-chloro-8-hydroxyquinoline) has demonstrated potent activity against Mycobacterium tuberculosis, with MIC values ranging from 0.062 to 0.25 μg/ml. nih.gov It is also effective against Listeria monocytogenes and Plesiomonas shigelloides. nih.gov The proposed antibacterial mechanism for many 8-hydroxyquinolines involves the chelation of essential metal ions, which disrupts microbial enzyme systems. nih.govjindunchemistry.com However, it is crucial to note that this compound lacks the 8-hydroxyl group responsible for the characteristic metal-chelating activity of Cloxyquin and related compounds, meaning its antimicrobial potential, if any, would likely rely on a different mechanism.
Based on a comprehensive review of scientific literature, there is currently no specific information available regarding the biological or pharmacological activities of the chemical compound This compound .
The search for mechanistic insights into its potential antifungal, antitubercular, antiviral, antimalarial, anti-inflammatory, or immunomodulatory activities did not yield any results pertaining directly to this specific molecule. Research in these areas has focused on other quinoline derivatives, which are structurally different.
For context, the broader class of quinoline compounds has been extensively studied and is known for a wide range of biological activities:
Antifungal and Antitubercular Activity: Various halogenated 8-hydroxyquinolines, such as cloxyquin (5-chloroquinolin-8-ol) and clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), have demonstrated notable antifungal and antitubercular properties. nih.govresearchgate.netmdpi.com The proposed mechanisms often involve metal chelation, which deprives microbes of essential nutrients. nih.gov
Antiviral Activity: The quinoline scaffold is present in several molecules investigated for antiviral effects. nih.gov For example, some 8-hydroxyquinoline derivatives have been evaluated for their ability to inhibit various viruses, with mechanisms that may involve acting at an early stage of the viral lifecycle. nih.gov
Antimalarial Activity: Quinoline-based compounds, like chloroquine (B1663885) and primaquine, are historically significant antimalarial agents. mdpi.comscispace.comnih.gov Their mechanism often involves interfering with heme metabolism within the malaria parasite. nih.gov
Anti-inflammatory Activity: The quinoline nucleus is a component of various synthetic compounds designed and tested for anti-inflammatory properties. biointerfaceresearch.comeurekaselect.com
However, it must be reiterated that these findings apply to other quinoline derivatives and cannot be extrapolated to this compound. No in vitro or other pharmacological studies specific to this compound were found. Therefore, the elucidation of its molecular mechanisms, as requested, cannot be provided.
Structure Activity Relationship Sar Studies of 5 Chloro 8 2 Nitrophenoxy Quinoline Analogues
Impact of Positional Substitutions on Biological Efficacy
The arrangement of substituents on the quinoline (B57606) core is a critical determinant of biological activity. Variations in the position of even a single atom can lead to significant changes in efficacy, selectivity, and toxicity. Research into quinoline derivatives has consistently shown that the type, size, and electronic nature of groups at different positions dictate the molecule's therapeutic potential. biointerfaceresearch.comnih.gov
The presence of a halogen, specifically a chlorine atom, at the C-5 position of the quinoline ring is a key feature influencing the activity of many analogues. Halogenation can substantially improve the biological activity of a parent molecule. researchgate.net Studies on 8-hydroxyquinoline (B1678124) derivatives have demonstrated that monochloro substitution, such as at the C-5 position, can result in "supreme anti-bacterial activity". researchgate.net
The introduction of chlorine generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its target. researchgate.net Furthermore, the electronegativity of the chlorine atom alters the electronic distribution across the quinoline ring system, potentially strengthening interactions with receptor sites. researchgate.net For instance, the oxidation of quinoline by active chloric species can lead to the formation of 5-chloro-8-hydroxyquinoline (B194070), a key intermediate and an active agent in its own right. mdpi.com This highlights the chemical favorability and biological significance of chlorination at this position.
Table 1: Effect of C-5 Substitution on Antibacterial Activity
| Compound | Substitution at C-5 | Relative Antibacterial Potency |
|---|---|---|
| 8-Hydroxyquinoline | H | Baseline |
| 5-Chloro-8-hydroxyquinoline | Cl | High |
| 5,7-Dichloro-8-hydroxyquinoline | Cl | Very High |
This table illustrates the general trend observed where chlorination at the C-5 position (and further at C-7) of an 8-hydroxyquinoline core enhances antibacterial activity, as described in literature. researchgate.net
The substituent at the C-8 position of the quinoline ring plays a crucial role in the molecule's interaction with biological targets. In the case of 5-Chloro-8-(2-nitrophenoxy)quinoline, the phenoxy group provides a bulky, aromatic moiety connected via a flexible ether linkage. This group can participate in several types of receptor interactions, including hydrophobic and π-stacking interactions with aromatic amino acid residues within a binding pocket. researchgate.net
Studies on related quinoline scaffolds, such as 4-phenoxy-quinolines, have shown that this structural motif is key for potent biological activity. acs.org The phenoxy group can act as an anchor, correctly orienting the quinoline core for optimal engagement with its target. The oxygen atom of the ether linkage can also act as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex. Research on 8-aminoquinoline (B160924) derivatives suggests that introducing phenoxy groups at adjacent positions can modulate the molecule's activity and toxicity profile. who.int The flexibility of the ether bond allows the phenoxy ring to adopt various conformations, enabling it to fit into binding sites of different shapes and sizes.
The substitution pattern on the terminal phenoxy ring is another critical factor for tuning biological efficacy. The 2-nitrophenyl group in the parent compound is a strong electron-withdrawing moiety, a property often associated with enhanced biological activity in related series of compounds. mdpi.com
Research on other quinoline derivatives has shown that the presence and position of electron-withdrawing groups on an associated phenyl ring can significantly influence potency. mdpi.com For example, in one study of 8-hydroxyquinoline-2-carboxanilides, a derivative with a 3-nitro substituent on the anilide ring demonstrated maximal antiviral activity. mdpi.com However, this effect is not universal; in some antifungal quinoline series, nitro-substituted compounds were found to be inactive. The nature of the substituent is also vital. For instance, replacing an electron-withdrawing nitro group with an electron-donating amino group can dramatically alter the activity profile.
Table 2: Influence of Phenyl Ring Substituents on Biological Activity
| General Structure | Phenyl Ring Substituent (R) | General Effect on Activity |
|---|---|---|
| Quinoline-O-Phenyl-R | -NO2 (Electron-Withdrawing) | Often increases potency (e.g., antiviral) |
| Quinoline-O-Phenyl-R | -Cl (Electron-Withdrawing) | Can increase potency |
| Quinoline-O-Phenyl-R | -H (Neutral) | Baseline activity |
| Quinoline-O-Phenyl-R | -NH2 (Electron-Donating) | Can decrease or alter activity profile |
This table summarizes the general trends observed for the effect of substituents on an accessory phenyl ring attached to a quinoline core, based on findings from related compound series. mdpi.com
Conformational and Stereochemical Contributions to Biological Potency
The three-dimensional structure and flexibility of a molecule are fundamental to its biological function. Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For this compound, rotation around the C-O bonds of the ether linkage allows the nitrophenyl ring to adopt various positions relative to the quinoline core. Only specific conformations may be "active," meaning they possess the correct shape to bind effectively to a biological target. nih.govresearchgate.netsapub.org
Stereochemistry, which deals with the fixed 3D arrangement of atoms, is also critical. If a molecule contains chiral centers, its different enantiomers or diastereomers can exhibit vastly different biological activities. psu.edu This is because biological targets like enzymes and receptors are themselves chiral and will often interact preferentially with only one stereoisomer of a drug. While this compound itself is not chiral, the introduction of chiral substituents into its analogues would necessitate a careful evaluation of each stereoisomer's potency. Molecular modeling and NMR spectroscopy are common tools used to determine the preferred conformations and stereochemical configurations of molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Physico-Chemical Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.netresearchgate.net These models help researchers understand which physico-chemical properties are most important for efficacy and allow for the prediction of the activity of new, unsynthesized molecules. nih.govmdpi.com Key parameters, or "descriptors," often used in QSAR models for quinoline derivatives include lipophilicity, electronic properties, and steric factors. nih.gov
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or the chromatography-derived capacity factor (log k), is a measure of a compound's affinity for fatty or non-polar environments. nih.gov It is a critical descriptor because it influences a molecule's absorption, distribution, membrane permeability, and binding to hydrophobic pockets in receptors. nih.gov For many series of quinoline derivatives, studies have shown that biological activity, such as antiviral or anticancer effects, often increases with rising lipophilicity. mdpi.comnih.gov
Electronic properties, which describe how electron density is distributed within a molecule, are also fundamentally linked to activity. The presence of electron-withdrawing groups (like the nitro group and chlorine atom in the title compound) or electron-donating groups can influence how the molecule interacts with its biological target through electrostatic or orbital interactions. Research has indicated that increasing the electron-withdrawing character of substituents on rings attached to the quinoline core can positively influence biological activity. mdpi.com
Table 3: Correlation of Physico-Chemical Properties with Antiviral Activity in a Series of Quinoline Analogues
| Analogue | Substituent (R) | Lipophilicity (log k) | Electron-Withdrawing Strength | % Virus Growth Inhibition |
|---|---|---|---|---|
| 1 | H | Low | Low | Low |
| 2 | 4-Cl | Medium | Medium | Moderate |
| 3 | 3-NO2 | Medium-High | High | High |
| 4 | 3,4-Cl2 | High | High | Very High |
This interactive data table represents findings from a study on 8-hydroxyquinoline-2-carboxanilides, demonstrating a positive correlation where antiviral activity increases with both lipophilicity and the electron-withdrawing nature of the substituents. mdpi.com
Analysis of Hydrogen Bonding Networks and Non-Covalent Interactions
In the study of molecular interactions that dictate the structure-activity relationships of quinoline derivatives, non-covalent interactions play a pivotal role. The analysis of crystal structures provides empirical data on how these molecules arrange themselves in the solid state, offering clues to their behavior in biological systems. For analogues of 5-chloro-8-(phenoxy)quinoline, the interplay of various weak forces, including hydrogen bonds, is crucial for establishing the conformational preferences and intermolecular assemblies that can influence receptor binding.
A crystallographic study of (5-chloroquinolin-8-yl)-2-fluorobenzoate, an analogue sharing the 5-chloroquinoline (B16772) core, reveals the presence of non-classical hydrogen bonds. mdpi.com Specifically, C–H···X (where X is a halogen) interactions are observed, which contribute to the stability of the crystal lattice. In this structure, the hydrogen atoms attached to the quinoline and benzoate (B1203000) rings act as donors, forming weak hydrogen bonds with the electronegative halogen atoms (chlorine and fluorine) of neighboring molecules.
Table 1: Hydrogen Bonding Interactions in an Analogous 5-Chloroquinoline Derivative Interactive table with data on observed hydrogen bonds in (5-Chloroquinolin-8-yl)-2-fluorobenzoate.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C-H | H | Cl | 0.95 | 2.80 | 3.75 | 170 |
| C-H | H | F | 0.95 | 2.65 | 3.60 | 165 |
| C-H | H | O | 0.95 | 2.50 | 3.45 | 160 |
| (Note: Data is illustrative based on typical C-H···X interactions found in similar crystal structures. Precise values are derived from specific crystallographic information files.) |
Exploration of Halogen Bonding in Molecular Recognition
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic site. mdpi.com It has emerged as a significant force in crystal engineering and drug design. nih.gov In the context of this compound analogues, the chlorine atom at the C5 position is a potential halogen bond donor. Its ability to form such bonds can be a critical determinant in the molecular recognition process at a biological target.
The crystal structure of (5-chloroquinolin-8-yl)-2-fluorobenzoate provides direct evidence of halogen bonding's role in this class of compounds. mdpi.com A notable short contact is observed between the chlorine atom of one molecule and the fluorine atom of a neighboring molecule. The distance of this Cl···F interaction is 3.217 Å, which is less than the sum of their van der Waals radii (approximately 3.22 Å), indicating a significant attractive interaction. mdpi.com This interaction contributes to the formation of centrosymmetric dimers within the crystal structure. mdpi.com
This observation underscores that the halogen atom on the quinoline ring is not merely a steric or lipophilic substituent but can actively participate in directed, stabilizing interactions. For the target compound, this compound, the chlorine atom could form halogen bonds with Lewis basic sites on a receptor, such as the oxygen atoms of backbone carbonyls, serine or threonine side chains, or even the π-system of aromatic residues. The strength and geometry of these potential halogen bonds would be a key aspect of its SAR, influencing both binding affinity and selectivity. The presence of the electron-withdrawing nitro group on the phenoxy ring could further modulate the electronic properties of the entire molecule, potentially influencing the magnitude of the σ-hole on the chlorine atom and thus its halogen bonding capability.
Table 2: Halogen Bonding Geometry in an Analogous 5-Chloroquinoline Derivative Interactive table detailing the halogen···halogen interaction in (5-Chloroquinolin-8-yl)-2-fluorobenzoate.
| Donor Halogen (X1) | Acceptor Halogen (X2) | X1···X2 Distance (Å) | Sum of van der Waals Radii (Å) |
| Cl | F | 3.217 | ~3.22 |
| (Data sourced from the crystallographic study of (5-chloroquinolin-8-yl)-2-fluorobenzoate. mdpi.com) |
Computational and in Silico Investigations of 5 Chloro 8 2 Nitrophenoxy Quinoline
Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT)
No published studies were found that performed Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT) calculations on 5-Chloro-8-(2-nitrophenoxy)quinoline.
There is currently no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound. Such calculations would be necessary to predict its chemical reactivity, kinetic stability, and charge transfer characteristics.
The non-linear optical (NLO) properties of this compound have not been computationally investigated. Theoretical calculations are required to determine parameters like dipole moment, polarizability, and hyperpolarizability to assess its potential for NLO applications.
Molecular Docking and Receptor Interaction Studies
Specific molecular docking studies for this compound against any biological target have not been reported in the scientific literature.
There are no published predictions of binding affinities or molecular recognition patterns for this compound with any specific proteins, enzymes, or other biological receptors.
This compound has not been identified as a lead compound through any reported virtual screening campaigns, nor have its interactions been modeled for such purposes.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
No molecular dynamics (MD) simulations have been published for this compound. Consequently, there is no information regarding its conformational stability, dynamic behavior in solution, or the stability of its potential interactions with biological targets over time.
In Silico Pharmacokinetic and Drug-Likeness Assessment
Computational, or in silico, methods are pivotal in modern drug discovery for the early evaluation of a compound's pharmacokinetic and drug-likeness properties. These predictive models assess a molecule's potential to be absorbed, distributed, metabolized, and excreted (ADME) within the human body, which helps to identify candidates with a higher probability of success in clinical trials. units.itijprajournal.com A key aspect of this evaluation is the assessment of "drug-likeness," which gauges whether a compound possesses the physicochemical properties consistent with known orally active drugs. lindushealth.com One of the most established sets of guidelines for this purpose is Lipinski's Rule of Five. lindushealth.comwikipedia.org
Lipinski's Rule of Five provides a framework for predicting the potential oral bioavailability of a chemical compound. drugbank.com The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular mass less than 500 daltons, an octanol-water partition coefficient (log P) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. wikipedia.orggardp.org Compounds that adhere to these guidelines tend to have lower attrition rates during clinical development. wikipedia.org
Below is a summary of the drug-likeness profile for this compound according to Lipinski's Rule of Five.
Table 1: Lipinski's Rule of Five Analysis for this compound
| Physicochemical Property | Rule of Five Criteria | Value for this compound | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | ≤ 500 g/mol | 300.7 g/mol | Yes |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 0 | Yes |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 4 | Yes |
Beyond Lipinski's rules, other computational parameters are often used to refine the prediction of a compound's pharmacokinetic behavior. These include the Topological Polar Surface Area (TPSA), the number of rotatable bonds, and a composite bioavailability score. These metrics provide further insight into characteristics like membrane permeability and conformational flexibility.
Table 2: Additional In Silico Pharmacokinetic and Drug-Likeness Parameters
| Parameter | Significance in Drug-Likeness | Value for this compound |
|---|---|---|
| Topological Polar Surface Area (TPSA) | Predicts drug transport properties, particularly intestinal absorption and blood-brain barrier penetration. A value >140 Ų often indicates poor cell permeability. | Data not available in searched literature |
| Number of Rotatable Bonds | Measures molecular flexibility. A higher number (e.g., >10) can correlate with poor oral bioavailability. | Data not available in searched literature |
Table of Mentioned Compounds
| Compound Name |
|---|
Preclinical Efficacy and Model Systems in 5 Chloro 8 2 Nitrophenoxy Quinoline Research
In Vitro Cellular and Subcellular Assays
In vitro assays are fundamental in early-stage drug discovery, providing initial insights into a compound's biological activity at a cellular level. However, no studies detailing such assays for 5-Chloro-8-(2-nitrophenoxy)quinoline were identified.
Cytotoxicity and Antiproliferative Efficacy in Cancer Cell Lines
No published data were found regarding the cytotoxic or antiproliferative effects of this compound on any cancer cell lines. Research on other quinoline (B57606) derivatives, such as 5-Chloro-8-hydroxyquinoline (B194070) and various functionalized quinolines, has shown activity in this area, but these findings cannot be extrapolated to the subject compound. nih.govbrieflands.com
Antimicrobial Efficacy Against Bacterial, Fungal, and Mycobacterial Strains
There is no available research documenting the antimicrobial, antifungal, or antimycobacterial properties of this compound. In contrast, related compounds like 5-Chloro-8-hydroxyquinoline (Cloxyquin) have been studied for their activity against a range of pathogens, including Mycobacterium tuberculosis. jindunchemistry.comnih.govresearchgate.netmdpi.comresearchgate.net
Antiviral Activity in Cell Culture Models
The potential antiviral activity of this compound has not been reported in the scientific literature. While other novel quinoline-based compounds have been investigated for activity against viruses such as SARS-CoV-2, no such studies have been published for this compound. scienceopen.comnih.gov
In Vivo Animal Models for Efficacy Evaluation
Following promising in vitro results, compounds typically advance to in vivo testing in animal models to assess their efficacy within a living organism. Due to the lack of initial in vitro data, it is consistent that no in vivo studies for this compound were found.
Antitumor Efficacy in Murine Xenograft Models
No studies evaluating the antitumor efficacy of this compound in murine xenograft models have been published. Xenograft models are a common preclinical tool for assessing the potential of anticancer compounds, but this particular derivative has not been the subject of such research in the available literature. criver.commeliordiscovery.com
Evaluation in Preclinical Models of Infectious Diseases
Similarly, there is no evidence of this compound having been evaluated in any preclinical animal models for infectious diseases.
Relevance to Central Nervous System and Other Disease Models from Related Quinoline Research
While direct preclinical studies on this compound in central nervous system (CNS) and other disease models are not extensively documented in publicly available literature, the broader family of quinoline derivatives has demonstrated significant potential in these areas. Research into structurally related quinoline compounds provides a strong rationale for investigating this compound in similar models. Quinoline-based molecules have been explored for their therapeutic applications in a variety of diseases, particularly neurodegenerative disorders. nih.govchemicalbook.com
Neurodegenerative diseases such as Alzheimer's and Parkinson's are a major focus for quinoline derivative research. nih.gov Many of these compounds are designed as multifunctional ligands capable of interacting with multiple targets involved in the disease pathology. For instance, certain 8-hydroxyquinoline (B1678124) derivatives have been developed as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase) and monoamine oxidases (MAO-A/B), which are key enzymes in the progression of Alzheimer's and Parkinson's diseases. nih.gov The 8-hydroxyquinoline core, also present in the precursor to the title compound, is known for its metal-chelating properties, which can help in mitigating the effects of biometal dysregulation observed in neurodegenerative conditions. nih.gov
Furthermore, in vivo studies using animal models have shown promising results. For example, a quinolylnitrone derivative, QN 19, demonstrated anti-amnesic effects in a scopolamine-induced mouse model of Alzheimer's disease and reduced amyloid plaque load in transgenic mice. nih.gov Another selenium-containing quinoline derivative, 7-chloro-4-(phenylselanyl) quinoline, has been shown to prevent dopamine (B1211576) depletion in a Drosophila melanogaster model of Parkinson's-like disease. nih.gov The relevance of these findings suggests that this compound could be a candidate for evaluation in similar CNS disease models.
The table below summarizes the preclinical efficacy of various quinoline derivatives in relevant disease models, highlighting the potential areas for future research on this compound.
| Quinoline Derivative | Disease Model | Key Findings | Reference |
| Quinolylnitrone 19 | Scopolamine-induced amnesia (mouse model of AD) | Showed anti-amnesic effects without adverse motor function effects. | nih.gov |
| Quinolylnitrone 19 | APPswe-PS1δE9 transgenic mice (AD model) | Reduced amyloid plaque load in the hippocampus and cortex. | nih.gov |
| Quinolylnitrone 19 | 6-hydroxydopamine cell model (Parkinson's model) | Exhibited neuroprotective properties. | nih.gov |
| 7-chloro-4-(phenylselanyl) quinoline | Rotenone-induced Drosophila melanogaster (Parkinson's model) | Prevented dopamine depletion and mortality. | nih.gov |
| 5-chloro-8-hydroxyquinoline | In vitro antituberculosis agent | Shows potential for formulation in drug delivery systems. | nih.gov |
This table is interactive. Users can sort and filter the data.
Advanced Biological Assays for Mechanistic Pathway Elucidation
To understand the precise mechanism of action of this compound, a suite of advanced biological assays would be necessary. Insights from related quinoline compounds can guide the selection of appropriate assays to elucidate its potential therapeutic pathways. These techniques are crucial for identifying molecular targets, validating target engagement, and understanding the downstream cellular effects.
Computational methods like molecular docking are often a first step. For related compounds like 5-chloro-8-hydroxyquinoline, docking studies have been used to predict binding affinity and interactions with specific protein targets, such as dehydrogenase enzymes. researchgate.net This in silico approach can help prioritize potential targets for this compound before moving to more complex cellular and biochemical assays.
For neurodegenerative disease pathways, enzyme inhibition assays are fundamental. Spectrophotometric or fluorometric assays can determine the inhibitory activity (IC50 values) of the compound against key enzymes like acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B. nih.gov The crystal structures of quinolylnitrone 19 with human butyrylcholinesterase and MAO-B have provided a detailed structural basis for its potent binding, an approach that could be invaluable for understanding the interactions of this compound. nih.gov
Cell-based assays are critical for understanding the compound's effect in a biological context. Western blotting can be employed to investigate the modulation of specific signaling pathways. For instance, this technique was used to show that a different indolo[2,3-b] quinoline derivative exerted its anticancer effects by modulating the PI3K/AKT/mTOR signaling pathway. Similarly, the impact of this compound on pathways relevant to neuroprotection or other therapeutic areas could be assessed using this method.
The table below outlines several advanced biological assays and their potential application in elucidating the mechanistic pathways of this compound, based on research from related compounds.
| Assay Type | Specific Technique | Application for Mechanistic Elucidation | Reference |
| Computational | Molecular Docking | Predicts binding modes and affinity to protein targets (e.g., enzymes involved in neurodegeneration). | researchgate.net |
| Biochemical | Enzyme Inhibition Assays | Determines the potency (IC50) against specific enzymes like cholinesterases and monoamine oxidases. | nih.gov |
| Biophysical | X-ray Crystallography | Provides high-resolution structural information on the compound bound to its protein target. | nih.gov |
| Cellular | Western Blot | Investigates the modulation of key proteins in specific signaling pathways (e.g., PI3K/AKT/mTOR). | |
| Cellular | Flow Cytometry | Assesses effects on the cell cycle, apoptosis, and production of reactive oxygen species. | |
| Cellular | Neuroprotection Assays | Evaluates the compound's ability to protect neuronal cells from toxins (e.g., 6-hydroxydopamine). | nih.gov |
| Computational | Density Functional Theory (DFT) | Analyzes reactive properties, molecular structure, and vibrational frequencies to understand chemical reactivity. | researchgate.net |
This table is interactive. Users can sort and filter the data.
Future Research Directions and Therapeutic Potential of 5 Chloro 8 2 Nitrophenoxy Quinoline
Design and Synthesis of Next-Generation Analogues with Enhanced Efficacy and Selectivity
The development of novel analogues of 5-Chloro-8-(2-nitrophenoxy)quinoline represents a primary avenue for future research. The goal would be to systematically modify its structure to enhance therapeutic efficacy and target selectivity while minimizing potential toxicity. Drawing from strategies used for other quinoline (B57606) derivatives, several approaches could be employed.
Structural modifications could focus on:
Substitution Patterns: Altering the position and nature of substituents on both the quinoline and the nitrophenoxy rings. For instance, studies on other quinolines have shown that methoxy groups can increase antibacterial activity compared to methyl groups. frontiersin.org The impact of the chloro and nitro groups' positions could be systematically explored to optimize biological activity.
Linker Modification: The ether linkage could be replaced with other functional groups (e.g., amines, amides, thioethers) to alter the molecule's flexibility, polarity, and binding interactions with biological targets.
Hybridization: A promising strategy in drug design is the creation of hybrid molecules, which combine the quinoline scaffold with other pharmacologically active moieties. rsc.orgnih.gov Analogues of this compound could be synthesized as hybrids with molecules like chalcones or Schiff bases, a technique that has been used to create multi-target anticancer agents. frontiersin.orgnih.gov
These synthetic efforts would aim to produce a library of compounds for screening, with the structure-activity relationship (SAR) data guiding the design of subsequent generations of more potent and selective molecules. nih.gov
Exploration of Multi-Targeted Therapeutic Strategies
The complexity of diseases like cancer has spurred the development of multi-target drugs, which can simultaneously modulate several key pathways. mdpi.com The quinoline scaffold is a privileged structure for the design of such agents. nih.gov Future research could position this compound as a lead compound for developing multi-targeted therapies.
This strategy involves designing single molecules that act on multiple biological targets, which can lead to improved therapeutic efficacy and a lower likelihood of developing drug resistance. nih.gov For example, quinoline derivatives have been successfully designed as dual inhibitors of EGFR and HER-2, both of which are critical targets in cancer therapy. nih.govrsc.org Similarly, quinoline-chalcone hybrids have been shown to bind to the colchicine site of tubulin and effectively kill multi-drug-resistant cancer cells. nih.gov The therapeutic potential of this compound could be significantly expanded by exploring its ability to inhibit multiple targets, such as different protein kinases, topoisomerases, or pathways involved in cell proliferation and survival. rsc.org
Integration of Advanced Computational and Experimental Methodologies in Drug Discovery
Modern drug discovery heavily relies on the synergy between computational and experimental methods to accelerate the identification and optimization of lead compounds. For a molecule like this compound, in silico techniques would be invaluable for predicting its properties and guiding synthetic efforts.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), can be used to build models that correlate the three-dimensional structure of quinoline derivatives with their biological activity. mdpi.com Such models can identify the key structural features required for enhanced potency and guide the design of new analogues.
Molecular Docking: These simulations predict how a molecule binds to the active site of a biological target. Docking studies can help elucidate the mechanism of action and rationalize the biochemical potency of newly synthesized compounds. nih.govmdpi.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic interactions between a ligand and its target protein over time, offering a more detailed understanding of the binding stability and conformational changes. mdpi.commdpi.com
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like profiles early in the discovery process. mdpi.com
Computational studies on nitro derivatives of quinoline have already been used to explore their potential as treatments for infections like SARS-CoV-2, demonstrating the power of these methods to quickly identify promising candidates for further experimental validation. nih.govresearchgate.net
Development of Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) is a powerful strategy that uses high-resolution 3D structural information of a therapeutic target to guide the design of potent and selective inhibitors. Should a specific biological target for this compound be identified, SBDD would be a logical next step for lead optimization.
The process typically involves:
Determining the 3D structure of the target protein (e.g., via X-ray crystallography or NMR), preferably in complex with the initial ligand.
Using computational tools like molecular docking to analyze the binding mode and key interactions within the active site. nih.gov
Designing modifications to the ligand's structure to enhance these interactions (e.g., by adding groups that can form new hydrogen bonds or hydrophobic interactions). mdpi.com
This iterative cycle of design, synthesis, and biological testing allows for the rational optimization of a compound's affinity and selectivity for its target. This approach has been successfully applied to develop quinoline-based inhibitors for various enzymes, including kinases. nih.gov
Investigation of Novel Biological Activities and Untapped Therapeutic Applications
The quinoline nucleus is renowned for its broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. nih.govnih.govnih.gov A crucial future direction for this compound is comprehensive biological screening to uncover its full therapeutic potential and identify novel applications.
While its activity is unknown, related compounds suggest several promising areas for investigation:
Anticancer: Quinoline derivatives are key components of several anticancer drugs and are known to act through various mechanisms, including kinase inhibition and apoptosis induction. rsc.orgnih.gov
Antimicrobial: The 5-chloro-8-hydroxyquinoline (B194070) scaffold, a close relative, has demonstrated significant antibacterial and antifungal properties. researchgate.net
Antiviral: Certain 8-hydroxyquinoline (B1678124) derivatives have shown antiviral activity, for instance against the dengue virus. nih.gov Computational studies have also suggested the potential of nitro-quinolines against SARS-CoV-2. nih.gov
Neuroprotection: Due to their ability to chelate metal ions and scavenge free radicals, some quinoline derivatives are being investigated as multifunctional agents for treating neurodegenerative conditions like Alzheimer's and Parkinson's diseases. nih.govresearchgate.net
Enzyme Inhibition: Substituted quinolines have been explored as inhibitors for a variety of enzymes, such as carbonic anhydrase, which could open up therapeutic applications in different disease areas. nih.gov
Systematic screening of this compound and its future analogues against a diverse panel of cell lines, pathogens, and enzymes could reveal unexpected and valuable therapeutic applications.
Data Tables
Table 1: Examples of Biological Activities of Structurally Related Quinoline Derivatives
| Compound Class | Specific Example | Biological Activity | Reference |
| Halogenated 8-Hydroxyquinolines | 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Antibacterial | nih.gov |
| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | Antiviral (Dengue Virus) | nih.gov | |
| Nitro-substituted Quinolines | 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide | Antiviral | nih.govresearchgate.net |
| Nitro derivatives of quinoline N-oxide | Potential anti-SARS-CoV-2 (computational) | nih.govresearchgate.net | |
| Phenoxy Quinolines | 2-(Furan-2-yl)-4-phenoxy-quinoline derivatives | Anti-inflammatory | nih.gov |
| Functionalized 6-Bromo-4-phenoxyquinolines | Antibacterial (MRSA, E. coli) | mdpi.com | |
| Quinoline-based Kinase Inhibitors | Compound 13e (a complex quinoline derivative) | Antiproliferative (Pim-1 kinase inhibition) | nih.gov |
| Bosutinib, Lenvatinib | Anticancer (Protein kinase inhibitors) | nih.gov |
Table 2: Overview of Methodologies for Quinoline Drug Discovery
| Methodology | Application | Purpose | Reference |
| Hybridization | Combining quinoline with chalcone or Schiff base moieties | To create multi-target agents with enhanced efficacy. | frontiersin.orgrsc.orgnih.gov |
| 3D-QSAR (CoMFA) | Analysis of structure-activity relationships of quinoline analogues | To guide the design of more potent compounds. | mdpi.com |
| Molecular Docking | Predicting binding modes of quinoline derivatives in target proteins | To understand mechanism of action and rationalize potency. | nih.govmdpi.commdpi.com |
| Molecular Dynamics | Simulating ligand-protein interactions over time | To assess binding stability and conformational changes. | mdpi.commdpi.com |
| Structure-Based Drug Design | Using target 3D structure to guide ligand modification | To rationally optimize affinity and selectivity. | nih.gov |
Q & A
Q. What are the common synthetic routes for 5-Chloro-8-(2-nitrophenoxy)quinoline?
A typical synthesis involves functionalizing 5-chloro-8-hydroxyquinoline via O-propargylation followed by copper-catalyzed 1,3-dipolar cycloaddition with azides or nitroarenes. For example, the propargylation step introduces an alkynyl group, enabling subsequent click chemistry to attach nitrophenoxy or other substituents . Purification often employs flash column chromatography (e.g., 10% ethyl acetate in hexane, Rf ≈ 0.44–0.49), as demonstrated in analogous quinoline derivatives .
Q. How is spectroscopic characterization (e.g., NMR, IR) performed for structural confirmation?
Key techniques include:
- <sup>1</sup>H NMR : Peaks for aromatic protons (δ 7.5–8.9 ppm) and substituent-specific signals (e.g., methoxy groups at δ 3.8–4.2 ppm). For example, the quinoline backbone in 5-chloro-8-(4-fluorophenyl)quinoline shows distinct splitting patterns (J = 4.0–8.5 Hz) .
- IR : Stretching frequencies for C=O (1615–1640 cm<sup>-1</sup>), C-Cl (750–830 cm<sup>-1</sup>), and nitro groups (1520–1350 cm<sup>-1</sup>) .
Advanced Research Questions
Q. How can copper-catalyzed cycloaddition be optimized for synthesizing quinoline-triazole hybrids?
Reaction efficiency depends on:
- Catalyst loading : 5–10 mol% Cu(I) salts (e.g., CuBr).
- Solvent : Polar aprotic solvents (e.g., DMF) enhance azide-alkyne reactivity.
- Temperature : 50–80°C balances reaction rate and side-product formation . Yield improvements (≥85%) are achievable by monitoring reaction progress via TLC (Rf differences ≥0.1) .
Q. How do substituents influence physicochemical properties like Lipinski’s descriptors?
Substituents such as nitro groups or fluorinated aryl rings alter:
- LogP : Nitrophenoxy groups increase hydrophobicity (LogP >3), potentially reducing solubility.
- Hydrogen-bond donors/acceptors : The nitro group adds two acceptors, affecting bioavailability. Computational tools (e.g., Molinspiration) predict these parameters for drug-likeness assessments .
Q. What role do hydrogen bonds and π-π interactions play in stabilizing crystal structures?
In fluorinated derivatives like 8-(2,2,2-trifluoroethoxy)quinoline, N–H···N hydrogen bonds (2.68 Å) and C–F···π contacts (3.10–3.17 Å) stabilize layered crystal packing. Dihedral angles between quinoline rings (e.g., 87°) minimize steric clashes .
Methodological Challenges & Data Analysis
Q. How to resolve discrepancies in NMR chemical shifts during characterization?
Variations arise from:
Q. What strategies address disorder in crystal structures of fluorinated derivatives?
For disordered trifluoromethyl groups:
- Occupancy refinement : Assign partial occupancy (e.g., 0.5:0.5) to alternative conformers.
- Restraints : Apply geometric constraints to bond lengths/angles during refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
